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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

For Researchers, Scientists, and Drug Development Professionals

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)
and Cyclin-Dependent Kinase 13 (CDK13). Its efficacy in preclinical models, particularly in
triple-negative breast cancer, has established it as a significant tool for cancer research. A
critical aspect of its preclinical evaluation is its selectivity profile, as off-target kinase
interactions can lead to unforeseen toxicities and confound experimental results. This guide
provides a comprehensive comparison of SR-4835's cross-reactivity with other kinases,
supported by experimental data and detailed protocols.

Executive Summary

Extensive kinase profiling has demonstrated the high selectivity of SR-4835 for CDK12 and
CDKZ13. In a broad panel of over 450 kinases, SR-4835 exhibited minimal off-target activity at a
concentration of 10 uM. The primary off-targets with measurable binding affinity are Cyclin-
Dependent Kinase 6 (CDK6), Glycogen Synthase Kinase 3 Alpha (GSK3A), and Glycogen
Synthase Kinase 3 Beta (GSK3B). Additionally, SR-4835 displays a tenfold lower potency for
Cyclin-Dependent Kinase 10 (CDK10).

Quantitative Kinase Selectivity Data

The following table summarizes the cross-reactivity of SR-4835 against its primary targets and
key off-targets, as determined by various kinase assays.
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Potency (Kd or
Target Assay Type Reference
IC50)

Binding Affinity
CDK12 ] 98 nM
(DiscoverX)

ADP-Glo Kinase

99.0+10.5nM
Assay
CDK13 Cell-free assay 4.9 nM (IC50)
CDK®6 Binding Affinity 51uM
GSK3A Binding Affinity 1.2 uM
GSK3B Binding Affinity 810 nM
Dose-response ~10-fold lower than
CDK10
inhibition CDK12/13

Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 (half-maximal
inhibitory concentration) is a measure of inhibitory potency. Lower values indicate higher
affinity/potency.

Kinome Scan Profiling

A comprehensive kinome scan was performed to assess the selectivity of SR-4835 across the
human kinome. At a concentration of 10 uM, SR-4835 demonstrated remarkable selectivity,
with very few kinases showing significant inhibition. This high degree of selectivity minimizes
the potential for confounding off-target effects in experimental systems.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
The following are outlines of the key assays used to determine the kinase selectivity of SR-
4835.

DiscoverX KINOMEscan™ Binding Assay
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This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged
kinases. The assay is based on a competitive binding format where the test compound
competes with an immobilized, active-site directed ligand.

Workflow:

Assay Preparation

SR-4835

Binding Competition Quantification
A

Immobilized Ligand > Incubation: Wash to remove . . Quantification of
(on magnetic beads) [Kinase, Ligand Beads, SR-4835) Elution of bound kinase DNA tag by qPCR

A

DNA-tagged Kinase

Click to download full resolution via product page

Figure 1. Workflow for the KINOMEscan™ binding assay.

Protocol:

e Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated,
active-site directed ligand.

¢ Binding Reaction: The DNA-tagged kinase, liganded beads, and SR-4835 are combined in a
multi-well plate.

¢ Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

e Washing: The beads are washed to remove unbound kinase.

e Elution: The bound kinase is eluted from the beads.
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e Quantification: The amount of eluted kinase is quantified by measuring the amount of its
DNA tag using quantitative PCR (QPCR). The amount of kinase captured is inversely
proportional to the binding affinity of the test compound.

ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction, which
is directly proportional to kinase activity.

Workflow:

Kinase Reaction ADP Detection Signal Generation

Kinase + Substrate + Add ADP-Glo™ Reagent Add Kinase Detection Reagent Luciferase/Luciferin Reaction Measure Luminescence
ATP + SR-4835 (terminates reaction, depletes ATP) (converts ADP to ATP) (generates light)

Click to download full resolution via product page
Figure 2. Workflow for the ADP-Glo™ kinase assay.
Protocol:

» Kinase Reaction: The kinase, its substrate, ATP, and SR-4835 (at various concentrations)
are incubated together in a multi-well plate.

¢ Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase
reaction and deplete any remaining ATP.

o ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that
converts the ADP produced in the kinase reaction into ATP.

« Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to
produce a luminescent signal.

e Luminescence Measurement: The light output is measured using a luminometer. The signal
intensity is proportional to the amount of ADP produced and thus reflects the kinase activity
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in the presence of the inhibitor.

Radioactive Kinase Assay

This traditional method measures the incorporation of a radioactive phosphate group (from [y-
32P]ATP) into a substrate by the kinase.

Workflow:

Kinase Reaction Separation Detection

Kinase + Substrate + Separate substrate from Quantify radioactivity
[y-2P]ATP + SR-4835 Stop Reaction unincorporated [y-32P]ATP on filter
Y (e.g., filter binding) (Scintillation counting)

Click to download full resolution via product page
Figure 3. Workflow for a radioactive kinase assay.
Protocol:
¢ Kinase Reaction: The kinase, substrate, [y-32P]ATP, and SR-4835 are incubated together.

o Reaction Termination: The reaction is stopped, typically by adding a strong acid or

denaturant.

o Separation: The phosphorylated substrate is separated from the unincorporated [y-32P]ATP,
often by spotting the reaction mixture onto a filter membrane that binds the substrate.

e Washing: The filter is washed to remove unbound [y-32P]ATP.

o Quantification: The amount of radioactivity incorporated into the substrate is measured using
a scintillation counter. A decrease in radioactivity compared to a control without the inhibitor
indicates kinase inhibition.

Signaling Pathway Context
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SR-4835's primary targets, CDK12 and CDK13, are key regulators of transcription elongation.
They phosphorylate the C-terminal domain (CTD) of RNA Polymerase Il (Pol Il), a crucial step
for the transition from transcription initiation to productive elongation. By inhibiting CDK12/13,
SR-4835 disrupts this process, leading to the downregulation of genes with long introns and
those involved in the DNA damage response (DDR).

Inhibits

(CDKlZ / CDK13)

Phosphorylates
RNA Polymerase Il
C-terminal Domain (CTD)

Promotes

Granscription ElongatiorD

Leads to

DNA Damage Response
Gene Expression

Click to download full resolution via product page

Figure 4. Simplified signaling pathway of SR-4835 action.

Conclusion

The available data strongly support the classification of SR-4835 as a highly selective inhibitor
of CDK12 and CDK13. Its minimal cross-reactivity with a wide range of other kinases makes it
a valuable and precise tool for studying the biological functions of CDK12 and CDK13 and for
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exploring their therapeutic potential in oncology. The detailed experimental protocols provided
herein offer a foundation for the independent verification and further exploration of SR-4835's
kinase interaction profile.

e To cite this document: BenchChem. [SR-4835: A Comparative Guide to Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580120#cross-reactivity-of-sr-4835-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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